3-Fluoro-2-methylaniline hydrochloride
Overview
Description
3-Fluoro-2-methylaniline hydrochloride is an organic compound with the molecular formula C(_7)H(_9)ClFN It is a derivative of aniline, characterized by the presence of a fluorine atom at the third position and a methyl group at the second position on the benzene ring, with the hydrochloride salt form enhancing its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methylaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 2-methylfluorobenzene, undergoes nitration to form 3-fluoro-2-nitrotoluene.
Reduction: The nitro group in 3-fluoro-2-nitrotoluene is then reduced to an amino group, yielding 3-fluoro-2-methylaniline.
Hydrochloride Formation: Finally, 3-fluoro-2-methylaniline is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methylaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Coupling: Palladium catalysts in the presence of bases like potassium phosphate.
Major Products
Substitution: Various substituted anilines.
Oxidation: Nitro and nitroso derivatives.
Reduction: Primary and secondary amines.
Coupling: Biaryl compounds.
Scientific Research Applications
3-Fluoro-2-methylaniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methylaniline hydrochloride involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, modulating their activity through hydrogen bonding, van der Waals forces, and other interactions.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroaniline: Lacks the methyl group, resulting in different reactivity and applications.
2-Methylaniline: Lacks the fluorine atom, affecting its electronic properties and reactivity.
3-Fluoro-4-methylaniline: The position of the methyl group alters its chemical behavior.
Uniqueness
3-Fluoro-2-methylaniline hydrochloride is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct electronic and steric properties. These characteristics make it particularly valuable in designing molecules with tailored reactivity and biological activity.
Properties
IUPAC Name |
3-fluoro-2-methylaniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN.ClH/c1-5-6(8)3-2-4-7(5)9;/h2-4H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTLWGTWWGGTTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501464 | |
Record name | 3-Fluoro-2-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
654-20-6 | |
Record name | 3-Fluoro-2-methylaniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80501464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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